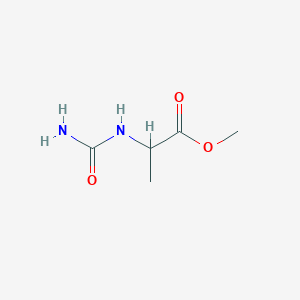
Methyl 2-(carbamoylamino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(carbamoylamino)propanoate: is a chemical compound with the molecular formula C5H9N3O3. It is a derivative of propanoic acid and contains both a carbamoyl group and an amino group attached to the second carbon of the propanoic acid chain. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: this compound can be synthesized through the reaction of methyl 2-aminopropanoate with carbamoyl chloride in the presence of a suitable base such as triethylamine.
Industrial Production Methods: On an industrial scale, the compound can be produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine, resulting in different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: this compound can be oxidized to form methyl 2-carboxypropanoate.
Reduction: Reduction can yield methyl 2-aminopropanoate.
Substitution: Substitution reactions can produce various amides or esters.
Scientific Research Applications
Chemistry: Methyl 2-(carbamoylamino)propanoate is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including its role as a precursor in the synthesis of biologically active molecules. Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs. Industry: The compound is utilized in the manufacturing of various chemical products, including polymers and coatings.
Mechanism of Action
The mechanism by which Methyl 2-(carbamoylamino)propanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a precursor in biochemical pathways, leading to the formation of active metabolites that interact with enzymes or receptors in biological systems.
Comparison with Similar Compounds
Methyl 2-(carbamoylamino)benzoate: This compound differs by having a benzene ring instead of a propyl group.
Methyl 2-(carbamoylamino)-4-methylpentanoate: This compound has an additional methyl group on the carbon chain.
Uniqueness: Methyl 2-(carbamoylamino)propanoate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and biological processes that are distinct from those of similar compounds.
Properties
IUPAC Name |
methyl 2-(carbamoylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-3(4(8)10-2)7-5(6)9/h3H,1-2H3,(H3,6,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVWVZJMAKXGPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














